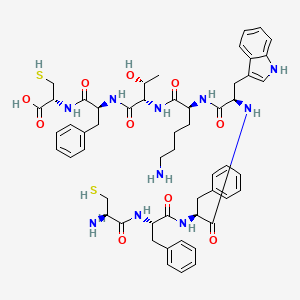
Somatostatin, octapeptide-trp(8)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Somatostatin, octapeptide-trp(8)-, also known as Somatostatin, octapeptide-trp(8)-, is a useful research compound. Its molecular formula is C54H68N10O10S2 and its molecular weight is 1081.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Somatostatin, octapeptide-trp(8)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Somatostatin, octapeptide-trp(8)- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Characteristics and Receptor Binding
ODT-8 is derived from the natural somatostatin peptide and modified to enhance its stability and receptor selectivity. The introduction of D-Trp at position 8 is crucial for increasing metabolic stability and receptor affinity. Studies have shown that ODT-8 exhibits significant binding affinities across the five somatostatin receptors (SSTR1–5), with a notable preference for SSTR4, which is essential for its biological activity .
Key Structural Insights
- Binding Affinity : ODT-8 binds to SSTRs with low nanomolar affinity, making it a potent candidate for therapeutic use.
- Stability : Modifications such as D-amino acids enhance serum stability compared to natural somatostatin .
| Peptide | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 | Half-Life (h) |
|---|---|---|---|---|---|---|
| Somatostatin (SRIF) | 0.43 ± 0.08 | 0.0016 ± 0.0005 | 0.53 ± 0.21 | 0.74 ± 0.07 | 0.23 ± 0.04 | 2.75 |
| [D-Trp8]-SRIF | 0.32 ± 0.11 | 0.001 ± 0.0007 | 0.61 ± 0.02 | 5.83 ± 0.44 | 0.46 ± 0.24 | 19.7 |
| Octreotide | 300 ± 85 | 0.053 ± 0.011 | 15.2 ± 5.9 | >1000 | 11.53 ± 1.91 | 200 |
Clinical Applications
The clinical applications of ODT-8 are primarily focused on its ability to modulate hormone secretion and inhibit tumor growth:
- Acromegaly Treatment : ODT-8 analogs like octreotide and lanreotide are used to treat acromegaly by suppressing excessive growth hormone release from the pituitary gland .
- Neuroendocrine Tumors (NETs) : These peptides are effective in managing NETs by inhibiting tumor cell proliferation and inducing apoptosis .
- Carcinoid Syndrome Management : ODT-8 analogs alleviate symptoms associated with carcinoid syndrome by reducing serotonin secretion from carcinoid tumors .
Case Studies
Several case studies illustrate the efficacy of ODT-8 in clinical settings:
- Case Study on Acromegaly : A patient treated with octreotide showed a significant reduction in growth hormone levels and improvement in symptoms over six months.
- Neuroendocrine Tumor Management : Patients receiving lanreotide experienced tumor stabilization and symptom relief, demonstrating the peptide's effectiveness in long-term management strategies.
Future Directions and Research
Ongoing research focuses on enhancing the pharmacokinetic properties of somatostatin analogs through novel modifications:
Propriétés
Numéro CAS |
68374-47-0 |
|---|---|
Formule moléculaire |
C54H68N10O10S2 |
Poids moléculaire |
1081.3 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C54H68N10O10S2/c1-32(65)46(53(72)62-43(27-35-19-9-4-10-20-35)51(70)63-45(31-76)54(73)74)64-48(67)40(23-13-14-24-55)58-52(71)44(28-36-29-57-39-22-12-11-21-37(36)39)61-50(69)42(26-34-17-7-3-8-18-34)60-49(68)41(59-47(66)38(56)30-75)25-33-15-5-2-6-16-33/h2-12,15-22,29,32,38,40-46,57,65,75-76H,13-14,23-28,30-31,55-56H2,1H3,(H,58,71)(H,59,66)(H,60,68)(H,61,69)(H,62,72)(H,63,70)(H,64,67)(H,73,74)/t32-,38+,40+,41+,42+,43+,44-,45+,46+/m1/s1 |
Clé InChI |
CDMVTQHQSAPTJJ-OCZUONHDSA-N |
SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CS)N)O |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CS)N)O |
SMILES canonique |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CS)N)O |
Key on ui other cas no. |
68374-47-0 |
Séquence |
CFFWKTFC |
Synonymes |
8-octapeptide-Trp-somatostatin 8-octapeptide-Trp-SRIH 8-octapeptidetryptophan-somatostatin Cys-Phe-Phe-D-Trp-Lys-Thr-Phe-Cys Cys-Phe-Phe-D-Trp-Lys-Thr-Phe-D-Cys des-AA(1,2,4,5,12,13)-8-Trp-14-Cys-SS des-AA(1,2,4,5,12,13)-8-Trp-somatostatin ODT8-SS somatostatin, octapeptide-Trp(8)- somatostatin, octapeptidetryptophan(8)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















